NSC 23766

Description

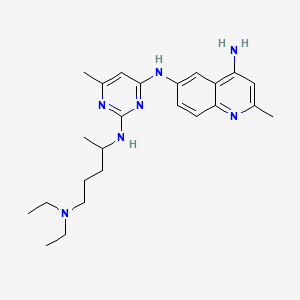

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N7/c1-6-31(7-2)12-8-9-16(3)27-24-28-18(5)14-23(30-24)29-19-10-11-22-20(15-19)21(25)13-17(4)26-22/h10-11,13-16H,6-9,12H2,1-5H3,(H2,25,26)(H2,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFBCZWQLILOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=NC(=CC(=N1)NC2=CC3=C(C=C(N=C3C=C2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880021 | |

| Record name | NSC 23766 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733767-34-5 | |

| Record name | NSC 23766 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733767345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC 23766 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-[2-[[4-(Diethylamino)-1-methylbutyl]amino]-6-methyl-4-pyrimidinyl]-2-methyl-4,6-quinolinediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGM7SKV2JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NSC 23766 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC 23766 is a potent and specific small-molecule inhibitor of the Rac GTPase family, with a primary focus on Rac1. Its mechanism of action in cancer cells is centered on the disruption of the interaction between Rac1 and its specific guanine nucleotide exchange factors (GEFs), Tiam1 and Trio. This inhibition prevents the activation of Rac1, a key regulator of numerous cellular processes critical for cancer progression, including cell proliferation, survival, migration, and invasion. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Core Mechanism of Action: Inhibition of Rac1 Activation

This compound functions as a competitive inhibitor of the Rac1-GEF interaction.[1] It was identified through a structure-based virtual screening for compounds that fit into a surface groove on Rac1 known to be critical for GEF binding.[2] By occupying this site, this compound specifically blocks the binding of the Rac-specific GEFs, Tiam1 and Trio, thereby preventing the exchange of GDP for GTP on Rac1.[2][3] This selective inhibition keeps Rac1 in its inactive, GDP-bound state. A key feature of this compound is its specificity for Rac1, as it does not significantly inhibit the activation of other closely related Rho GTPases like Cdc42 or RhoA.[2][4]

The inhibition of Rac1 activation by this compound leads to the downstream suppression of various signaling pathways implicated in tumorigenesis. Inactive Rac1 is unable to bind to and activate its downstream effectors, such as p21-activated kinase 1 (PAK1).[2] This disruption of Rac1 signaling culminates in several anti-cancer effects.

Signaling Pathway Diagram

Caption: this compound inhibits Rac1 activation by blocking Tiam1/Trio.

Quantitative Data: In Vitro Efficacy of this compound

The anti-cancer activity of this compound has been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-468 | Breast Cancer | ~10 | [4] |

| MDA-MB-231 | Breast Cancer | ~10 | [4] |

| PC-3 | Prostate Cancer | Not explicitly stated, but effective at 25-100 µM | [2][4] |

| MDA-MB-435 | Melanoma | 95 | [5] |

| Cell-free assay | N/A | ~50 | [1][4] |

Downstream Cellular Effects in Cancer

The inhibition of Rac1 by this compound triggers a cascade of anti-neoplastic effects:

-

Inhibition of Proliferation and Cell Cycle Arrest: this compound has been shown to decrease the viability of cancer cells in a dose-dependent manner.[4] In MDA-MB-231 breast cancer cells, treatment with this compound led to an increase in the G1 phase population and a corresponding decrease in the S and G2-M phases, indicating cell cycle arrest.[4] This is mediated by the downregulation of key cell cycle proteins like cyclin D1.[4]

-

Induction of Apoptosis: this compound can induce programmed cell death in cancer cells.[4] In MDA-MB-468 cells, a six-fold increase in apoptosis was observed.[4] This pro-apoptotic effect is linked to the downregulation of survival proteins such as survivin and X-linked inhibitor of protein apoptosis (XIAP).[4]

-

Inhibition of Migration and Invasion: Rac1 is a master regulator of the actin cytoskeleton and the formation of lamellipodia, which are essential for cell motility.[4][6] this compound effectively blocks serum or platelet-derived growth factor (PDGF)-induced lamellipodia formation.[2][4] In prostate cancer PC-3 cells, this compound at a concentration of 25 μM inhibited cell invasion through Matrigel by 85%.[4]

-

Reversal of Oncogenic Transformation: this compound can suppress cell transformation induced by Trio, Tiam1, or Ras.[2][4]

Logical Relationship of Mechanism

Caption: Logical flow of this compound's anti-cancer mechanism.

Detailed Experimental Protocols

Rac1 Activation Assay (Pull-down Assay)

This assay measures the amount of active, GTP-bound Rac1 in cell lysates.

Protocol:

-

Cell Culture and Lysis:

-

Grow cancer cells to logarithmic phase in a 10-cm dish.

-

If studying stimulation, starve cells in a low-serum medium (e.g., 0.5% serum) for 24 hours.

-

Treat cells with this compound at desired concentrations for the specified duration.

-

Lyse the cells in a buffer containing 20 mM Tris-HCl (pH 7.6), 100 mM NaCl, 10 mM MgCl₂, 1% Nonidet P-40, 10% glycerol, and 1x protease inhibitor cocktail.[4]

-

Clarify the lysates by centrifugation.

-

-

Pull-down of Active Rac1:

-

Normalize the protein concentrations of the lysates.

-

Incubate the cell lysates with a GST-fusion protein of the p21-binding domain (PBD) of PAK1 (GST-PAK1-PBD) coupled to glutathione-agarose beads for 30-60 minutes at 4°C.[2][7] The PBD of PAK1 specifically binds to the GTP-bound form of Rac1.

-

For His-tagged PAK1 PBD, incubate lysates with Ni²⁺-agarose-immobilized His6-PAK1 PBD.[4]

-

-

Washing and Elution:

-

Wash the beads twice with a wash buffer to remove non-specifically bound proteins.[4]

-

-

Detection:

-

Resuspend the beads in Laemmli buffer and boil for 2-5 minutes.

-

Analyze the samples by SDS-PAGE and subsequent Western blotting using an anti-Rac1 monoclonal antibody to detect the amount of pulled-down active Rac1.[4][8]

-

Run a parallel Western blot on the total cell lysates to determine the total Rac1 protein levels as a loading control.

-

Cell Viability / Proliferation Assay (MTS Assay)

This colorimetric assay determines the number of viable cells in proliferation.

Protocol:

-

Cell Seeding:

-

Seed 1.5 x 10⁴ cells per well in a 96-well plate in 200 µL of medium.[4]

-

-

Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.[4]

-

-

Incubation:

-

Incubate the cells for the desired treatment period (e.g., 48 hours).

-

-

MTS Reagent Addition:

-

Add 20 µL of MTS solution to each well and incubate at 37°C for 2 hours.[4]

-

-

Measurement:

-

Read the absorbance at 490 nm using a 96-well plate reader.[4] The absorbance is directly proportional to the number of viable cells.

-

Cell Invasion Assay (Matrigel Transwell Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

Protocol:

-

Chamber Preparation:

-

Use transwell inserts with a porous membrane (e.g., 8 µm pores) coated with Matrigel.

-

-

Cell Seeding:

-

Pre-treat cancer cells with this compound or vehicle control.

-

Seed the pre-treated cells in the upper chamber of the transwell insert in a serum-free medium.

-

-

Incubation:

-

Add a chemoattractant (e.g., medium with 10% fetal bovine serum) to the lower chamber.

-

Incubate for 24 hours to allow for cell invasion.[4]

-

-

Cell Staining and Counting:

-

Remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix and stain the invading cells on the bottom of the membrane (e.g., with crystal violet).

-

Count the number of stained cells in several microscopic fields to quantify invasion.

-

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's anti-cancer effects.

Conclusion and Future Directions

This compound serves as a critical tool for investigating the role of Rac1 in cancer biology. Its specific mechanism of action, by inhibiting the Rac1-GEF interaction, effectively abrogates key cellular processes that drive tumor progression. The data and protocols outlined in this guide provide a framework for researchers to further explore the therapeutic potential of targeting the Rac1 signaling pathway. While this compound itself may have limitations for clinical use due to its moderate potency, it provides a foundational chemical scaffold for the development of more potent and specific second-generation Rac1 inhibitors for cancer therapy.[6] Future research should focus on optimizing the pharmacological properties of this compound derivatives and evaluating their efficacy in in vivo cancer models.

References

- 1. rndsystems.com [rndsystems.com]

- 2. pnas.org [pnas.org]

- 3. NSC23766, a Known Inhibitor of Tiam1-Rac1 Signaling Module, Prevents the Onset of Type 1 Diabetes in the NOD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Rac1 as a Target to Treat Dysfunctions and Cancer of the Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NSC-23766 3HCl | inhibitor of Rac GTPase | Rho inhibitor | CAS 1177865-17-6 | Buy NSC-23766 3HCl from Supplier InvivoChem [invivochem.com]

The Core Function of NSC23766 in Rac1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC23766 is a cell-permeable small molecule that has been identified as a potent and specific inhibitor of the Rho family GTPase, Rac1. Rac1 is a critical molecular switch that regulates a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and gene expression. Dysregulation of Rac1 signaling is implicated in numerous pathologies, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of NSC23766, its binding characteristics, and its effects on downstream signaling pathways. Furthermore, it presents detailed experimental protocols for key assays used to characterize the inhibitory function of NSC23766.

Mechanism of Action: Competitive Inhibition of Rac1-GEF Interaction

NSC23766 functions as a competitive inhibitor of the interaction between Rac1 and its specific guanine nucleotide exchange factors (GEFs), such as Tiam1 and Trio. GEFs are responsible for activating Rac1 by catalyzing the exchange of GDP for GTP. In its GTP-bound state, Rac1 undergoes a conformational change that allows it to interact with and activate downstream effector proteins.

NSC23766 exerts its inhibitory effect by binding to a specific surface groove on Rac1. This groove is a critical site for the recognition and binding of Rac-specific GEFs. By occupying this binding pocket, NSC23766 physically obstructs the interaction between Rac1 and its GEFs, thereby preventing the GDP-GTP exchange and locking Rac1 in its inactive, GDP-bound state. A key feature of NSC23766 is its high specificity for Rac1 over other closely related Rho GTPases like Cdc42 and RhoA, making it a valuable tool for dissecting Rac1-specific signaling pathways.

Data Presentation: Quantitative Analysis of NSC23766 Efficacy

The inhibitory potency of NSC23766 has been quantified in various in vitro and cell-based assays. The following tables summarize key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | ~50 µM | Inhibition of Rac1 activation by TrioN and Tiam1 (cell-free) | |

| IC50 | ~10 µM | Inhibition of cell viability in MDA-MB-468 and MDA-MB-231 cells | |

| IC50 | 48.94 µM | Reduction of secreted and intracellular Aβ40 levels | |

| IC50 | 95.0 µM | Inhibition of Rac1 in MDA-MB-435 cells |

Table 1: In Vitro and Cell-Based IC50 Values for NSC23766

| Cell Line | Concentration | Effect | Reference |

| PC-3 | 25 µM | 85% inhibition of cell invasion through Matrigel | |

| Human Platelets | 50 µM | Inhibition of thrombin-induced Rac1 and Rac2 activation and platelet aggregation | |

| swAPP-HEK293 | 50 µM | 57.97% inhibition of Aβ42 release | |

| MDA-MB-231 | - | Increase in G1 phase from 41% to 65% after 24 hours | |

| MDA-MB-468 | 100 µM | Six-fold increase in apoptosis |

Table 2: Cellular Effects of NSC23766 at Various Concentrations

Experimental Protocols

Rac1 Activation Assay (Pull-down)

This assay measures the amount of active, GTP-bound Rac1 in cell lysates.

Materials:

-

Cells of interest

-

NSC23766

-

Lysis Buffer (20 mM Tris-HCl pH 7.6, 100 mM NaCl, 10 mM MgCl₂, 1% Nonidet P-40, 10% glycerol, 1x protease inhibitor cocktail)

-

GST-PAK1-PBD (p21-binding domain) beads

-

Wash Buffer (e.g., Lysis Buffer without protease inhibitors)

-

SDS-PAGE reagents and equipment

-

Anti-Rac1 antibody

-

Western blotting reagents and equipment

Protocol:

-

Culture cells to the desired confluency.

-

Treat cells with NSC23766 at the desired concentration and for the appropriate duration. Include a vehicle-treated control.

-

Lyse the cells on ice using ice-cold Lysis Buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Normalize the protein concentration of the supernatants.

-

Incubate an aliquot of each lysate with GST-PAK1-PBD beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with ice-cold Wash Buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Rac1 antibody.

-

A separate aliquot of the total cell lysate should be run on the same gel to determine the total Rac1 levels.

Cell Migration Assay (Scratch Wound Healing)

This assay assesses the effect of NSC23766 on cell migration.

Materials:

-

Cells of interest

-

NSC23766

-

Culture medium

-

Sterile p200 pipette tip or a dedicated scratch tool

-

Microscope with a camera

Protocol:

-

Seed cells in a multi-well plate and grow to a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Gently wash the wells with fresh medium to remove detached cells.

-

Add fresh medium containing NSC23766 at the desired concentration or a vehicle control.

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).

-

Quantify the rate of wound closure by measuring the area of the scratch at each time point.

Cell Proliferation Assay (WST-1/MTT)

This assay determines the effect of NSC23766 on cell proliferation and viability.

Materials:

-

Cells of interest

-

NSC23766

-

Culture medium

-

96-well plates

-

WST-1 or MTT reagent

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of NSC23766 or a vehicle control.

-

Incubate for the desired period (e.g., 24, 48, 72 hours).

-

Add the WST-1 or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualization

Caption: NSC23766 inhibits Rac1 activation and downstream signaling.

Caption: Workflow for characterizing the effects of NSC23766.

The Discovery and Initial Characterization of NSC 23766: A Targeted Inhibitor of Rac1 Signaling

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 23766 is a first-in-class small molecule inhibitor that has been instrumental in elucidating the cellular functions of the Rho family GTPase, Rac1. Identified through a structure-based virtual screening, this compound specifically targets the guanine nucleotide exchange factor (GEF)-mediated activation of Rac1, thereby providing a powerful tool to dissect Rac1-dependent signaling pathways. This technical guide provides an in-depth overview of the discovery, initial characterization, and mechanism of action of this compound. It includes a summary of key quantitative data, detailed protocols for essential experiments, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The Rho family of small GTPases, including Rac1, Cdc42, and RhoA, are critical regulators of a wide array of cellular processes, including cytoskeletal dynamics, cell proliferation, and migration. The activity of these GTPases is tightly controlled by a cycle of GTP binding (activation) and hydrolysis (inactivation), which is in turn modulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). The specificity of Rho GTPase signaling is, in part, achieved through the selective interaction between GEFs and their cognate GTPases.

Rac1, in particular, has been implicated in the pathogenesis of various diseases, including cancer, where its hyperactivation can drive tumor progression and metastasis.[1] The development of specific inhibitors targeting Rac1 activation has therefore been a significant goal in both basic research and drug discovery. This compound emerged as a pioneering molecule in this endeavor, offering a means to selectively inhibit Rac1 without affecting the closely related RhoA and Cdc42 proteins.[1][2]

Discovery and Mechanism of Action

This compound was identified from the National Cancer Institute (NCI) chemical library through a structure-based virtual screening designed to find compounds that could fit into a surface groove on Rac1 known to be critical for its interaction with GEFs.[1] This groove, centered around the Trp56 residue, is a key determinant of GEF specificity.[1][3]

The primary mechanism of action of this compound is the competitive inhibition of the interaction between Rac1 and its specific GEFs, such as Tiam1 and Trio.[1] By binding to this critical surface cleft on Rac1, this compound physically blocks the binding of the GEF, thereby preventing the exchange of GDP for GTP and locking Rac1 in its inactive, GDP-bound state.[3][4] This inhibition is specific, as this compound does not significantly interfere with the interaction of Cdc42 or RhoA with their respective GEFs.[1][2]

Quantitative Data Summary

The initial characterization of this compound involved a series of in vitro and cell-based assays to determine its potency and specificity. The key quantitative findings are summarized in the tables below.

| Parameter | Value | Assay | Reference |

| IC50 (TrioN-mediated Rac1 activation) | ~50 µM | In vitro nucleotide exchange assay | [1] |

| IC50 (Tiam1-mediated Rac1 activation) | ~50 µM | In vitro binding assay | [1] |

| IC50 (PC-3 cell viability) | ~10 µM | Cell viability assay | [2] |

| IC50 (Aβ40 secretion) | 48.94 µM | Aβ secretion assay | [2] |

Table 1: In Vitro and Cellular Potency of this compound.

| Target | Effect of this compound | Reference |

| Rac1-Trio/Tiam1 interaction | Inhibits | [1] |

| Cdc42-Intersectin interaction | No significant inhibition | [1] |

| RhoA-PDZ-RhoGEF interaction | No significant inhibition | [1] |

| Rac1-PAK1 interaction | No inhibition | [1][2] |

| Rac1-BcrGAP interaction | No inhibition | [1] |

Table 2: Specificity of this compound for Rac1-GEF Interaction.

Experimental Protocols

Detailed methodologies for the key experiments used in the initial characterization of this compound are provided below.

In Vitro Rac1-GEF Binding Assay (GST Pull-down)

This assay is used to assess the ability of this compound to inhibit the direct interaction between Rac1 and its GEF, Tiam1 or Trio.

Materials:

-

Purified GST-tagged Rac1 (nucleotide-free)

-

Purified His-tagged Tiam1 (DH-PH domain) or TrioN

-

Glutathione-agarose beads

-

This compound

-

Binding Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1% NP-40

-

Wash Buffer: Binding Buffer with 0.5% NP-40

-

SDS-PAGE reagents and Western blotting equipment

-

Anti-His tag antibody

Procedure:

-

In a microcentrifuge tube, combine 2 µg of GST-Rac1 (or GST alone as a control) with 20 µL of a 50% slurry of glutathione-agarose beads in 500 µL of Binding Buffer.

-

Add this compound to the desired final concentration (e.g., a dose-response from 1 µM to 100 µM). Include a vehicle control (e.g., DMSO).

-

Add 1 µg of His-Tiam1 or His-TrioN to the mixture.

-

Incubate the tubes at 4°C for 1 hour with gentle rotation.

-

Pellet the beads by centrifugation at 500 x g for 2 minutes at 4°C.

-

Carefully aspirate the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Wash Buffer.

-

After the final wash, remove all supernatant and resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes and analyze the proteins by SDS-PAGE followed by Western blotting using an anti-His tag antibody to detect the pulled-down GEF.

Guanine Nucleotide Exchange (GEF) Assay

This fluorescence-based assay measures the rate of GDP to GTP exchange on Rac1, catalyzed by a GEF, and the inhibitory effect of this compound.

Materials:

-

Purified Rac1

-

Purified Tiam1 (DH-PH domain) or TrioN

-

mant-GDP (N-methylanthraniloyl-GDP)

-

GTPγS (a non-hydrolyzable GTP analog)

-

GEF Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 440 nm)

Procedure:

-

Load Rac1 with mant-GDP by incubating 10 µM Rac1 with a 10-fold molar excess of mant-GDP in GEF Assay Buffer containing 5 mM EDTA (to chelate Mg²⁺ and facilitate nucleotide loading) for 30 minutes at room temperature in the dark.

-

Stop the loading reaction by adding MgCl₂ to a final concentration of 10 mM.

-

Remove excess unbound mant-GDP using a desalting column.

-

In a 96-well black plate, add 50 µL of GEF Assay Buffer containing 200 nM mant-GDP-loaded Rac1.

-

Add this compound to the desired final concentrations. Include a vehicle control.

-

To initiate the exchange reaction, add 50 µL of GEF Assay Buffer containing 200 nM Tiam1 (or TrioN) and 20 µM GTPγS.

-

Immediately place the plate in the fluorescence reader and measure the decrease in mant-fluorescence over time as mant-GDP is displaced by GTPγS. The fluorescence of mant-GDP is quenched when it is not bound to the protein.

-

Calculate the initial rates of nucleotide exchange for each concentration of this compound to determine the IC50 value.

Rac1 Activation Assay (Effector Pull-down)

This assay measures the amount of active, GTP-bound Rac1 in cell lysates.

Materials:

-

Cells of interest (e.g., NIH 3T3 or PC-3)

-

This compound

-

Lysis Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors.[5]

-

GST-PAK-PBD (p21-activated kinase-p21 binding domain) fusion protein coupled to agarose beads

-

Wash Buffer: Lysis Buffer without glycerol

-

SDS-PAGE reagents and Western blotting equipment

-

Anti-Rac1 antibody

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations for the desired time (e.g., 12-24 hours).[6]

-

If applicable, stimulate the cells with a Rac1 activator (e.g., serum or PDGF) for a short period (e.g., 5-15 minutes).

-

Wash cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.[5]

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Normalize the total protein concentration of the lysates.

-

Incubate 500 µg to 1 mg of cell lysate with 20 µg of GST-PAK-PBD beads for 1 hour at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and wash them three times with Wash Buffer.

-

Elute the bound proteins by boiling in 2x SDS-PAGE sample buffer.

-

Analyze the samples by SDS-PAGE and Western blotting using an anti-Rac1 antibody to detect the amount of active Rac1. A fraction of the total cell lysate should be run as a loading control.

Cell Proliferation Assay (MTS Assay)

This colorimetric assay measures cell viability and proliferation.

Materials:

-

Cells of interest (e.g., PC-3)

-

96-well cell culture plates

-

This compound

-

MTS reagent

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed 1,500 cells per well in a 96-well plate in 100 µL of culture medium.[1]

-

Allow the cells to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[7]

-

Measure the absorbance at 490 nm using a plate reader.

-

The absorbance is proportional to the number of viable cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on collective cell migration.

Materials:

-

Cells of interest

-

6-well or 12-well cell culture plates

-

200 µL pipette tip or a specialized wound-making tool

-

This compound

-

Microscope with a camera

Procedure:

-

Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing this compound at the desired concentrations. Include a vehicle control.

-

Capture images of the wound at time 0 and at various time points thereafter (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

-

The rate of wound closure can be quantified by measuring the area of the cell-free region at each time point using image analysis software (e.g., ImageJ).[8]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Rac1 signaling pathway and inhibition by this compound.

Caption: Workflow for the Rac1 Activation (Pull-down) Assay.

Caption: Workflow for the Wound Healing (Scratch) Assay.

Conclusion

This compound was a landmark discovery in the study of Rho GTPase signaling. Its ability to specifically inhibit the GEF-mediated activation of Rac1 has provided researchers with an invaluable chemical tool to investigate the diverse cellular roles of this key signaling protein. The initial characterization of this compound, through a combination of in vitro biochemical assays and cell-based functional studies, has laid the groundwork for its widespread use in dissecting Rac1-dependent pathways in normal physiology and in diseases such as cancer. This technical guide serves as a comprehensive resource for understanding and applying this compound in a research setting. It is important to note that while this compound is a powerful tool, like all chemical inhibitors, potential off-target effects should be considered, and findings should be corroborated with complementary approaches such as genetic manipulation of Rac1 activity.

References

- 1. researchhub.com [researchhub.com]

- 2. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]

- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. corning.com [corning.com]

- 7. cohesionbio.com [cohesionbio.com]

- 8. Wound healing assay | Abcam [abcam.com]

NSC 23766: A Selective Inhibitor of Rac1-GEF Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NSC 23766 is a well-characterized small molecule inhibitor that selectively targets the interaction between the small GTPase Rac1 and its specific guanine nucleotide exchange factors (GEFs), such as Tiam1 and Trio. By binding to a surface groove on Rac1 critical for GEF recognition, this compound effectively prevents the exchange of GDP for GTP, thereby inhibiting Rac1 activation. This specific mode of action makes this compound a valuable tool for studying Rac1-mediated signaling pathways and a potential starting point for the development of therapeutics targeting Rac-driven pathologies, including cancer and inflammatory diseases. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound acts as a competitive inhibitor of the Rac1-GEF interaction.[1][2] It was identified through a structure-based virtual screening for compounds that fit into a surface groove on Rac1 known to be essential for its specific binding to GEFs like Tiam1 and Trio.[1] This binding pocket is distinct from the nucleotide-binding site, meaning this compound does not interfere with GDP/GTP binding directly but rather prevents the GEF-mediated catalysis of nucleotide exchange.[1] This selective inhibition of Rac1 activation has been demonstrated to be specific, with minimal effects on other closely related Rho family GTPases such as Cdc42 and RhoA.[1][3][4]

The inhibition of Rac1 activation by this compound subsequently blocks downstream signaling pathways that regulate a multitude of cellular processes. These include cytoskeletal organization, cell adhesion, migration, proliferation, and gene transcription.[3][5][6]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a reference for its potency and activity in various experimental settings.

Table 1: In Vitro Inhibition Data

| Parameter | Value (µM) | Target GEFs | Assay Type | Reference |

| IC50 | ~50 | Tiam1, TrioN | Cell-free GEF activity assay | [3][4] |

| IC50 | 48.94 | - | Reduction of secreted and intracellular Aβ40 | [3] |

| IC50 | ~10 | - | Inhibition of MDA-MB-468 and MDA-MB-231 cell viability | [3] |

| IC50 | 140 | - | Antiproliferative activity in F3II cells | [7] |

Table 2: Cellular Activity of this compound

| Concentration (µM) | Cell Line/System | Observed Effect | Reference |

| 25 | PC-3 | 85% inhibition of cell invasion through Matrigel | [3] |

| 50 | NIH 3T3 | Potent blockade of serum or PDGF-induced Rac1 activation and lamellipodia formation | [1][3] |

| 50 | Human Platelets | Inhibition of thrombin-induced activation of Rac1 and Rac2, and platelet aggregation | [3] |

| 50 | swAPP-HEK293 | 57.97% inhibition of Aβ42 release | [3] |

| 100 | NIH 3T3 | Strong inhibition of serum-induced Rac1 activation without affecting Cdc42 or RhoA | [1] |

| 100 | Bovine Aortic ECs | 60% repression of eNOS promoter activity | [3] |

| 100 | MDA-MB-468 | Six-fold increase in apoptosis | [3] |

Signaling Pathways

Rac1 is a central node in numerous signaling pathways that control critical cellular functions. This compound, by inhibiting Rac1 activation, provides a powerful tool to dissect these pathways.

Figure 1. Simplified Rac1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide protocols for key experiments used to characterize its activity.

Rac1 Activation Pull-Down Assay

This assay measures the amount of active, GTP-bound Rac1 in cell lysates.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rac1 GTPase: A “Rac” of All Trades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on NSC23766 Effects on the Cytoskeleton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the effects of NSC23766, a small molecule inhibitor, on the cellular cytoskeleton. The document focuses on the compound's mechanism of action, its impact on cytoskeletal organization and dynamics, and detailed experimental protocols for its investigation.

Core Mechanism of Action: Inhibition of Rac1 Activation

NSC23766 is a well-characterized inhibitor that specifically targets the interaction between the Rho family small GTPase, Rac1, and its guanine nucleotide exchange factors (GEFs), Tiam1 and Trio.[1][2][3] By fitting into a surface groove on Rac1 that is critical for GEF binding, NSC23766 competitively prevents the exchange of GDP for GTP, thereby maintaining Rac1 in its inactive state.[3][4] This inhibition is selective for Rac1, with minimal to no effect on the activation of other closely related Rho GTPases such as Cdc42 and RhoA.[1][3][4]

The activation of Rac1 is a pivotal step in the signaling cascades that regulate the dynamics of the actin cytoskeleton.[5][6][7][8] Activated, GTP-bound Rac1 interacts with downstream effector proteins, such as p21-activated kinase (PAK), which in turn modulate the organization of the actin cytoskeleton, leading to the formation of lamellipodia, membrane ruffles, and cell migration.[6][9] Consequently, by inhibiting Rac1 activation, NSC23766 serves as a powerful tool to dissect the role of the Rac1 signaling pathway in cytoskeletal-dependent cellular processes.

Effects on the Cytoskeleton and Cellular Functions

NSC23766 has been demonstrated to exert significant effects on the actin cytoskeleton and various cellular functions that are dependent on its dynamic remodeling.

-

Disruption of Actin Organization: Treatment of cells with NSC23766 leads to a marked disruption of the actin cytoskeletal network, including the fragmentation of actin filaments.[10][11] This is phenotypically observed as the inhibition of lamellipodia and membrane ruffle formation, which are actin-rich protrusions at the leading edge of migrating cells.[3][4]

-

Inhibition of Cell Migration and Invasion: As a direct consequence of its effects on the actin cytoskeleton, NSC23766 effectively inhibits cell migration and invasion.[12][13][14] This has been observed in various cell types, including cancer cells, making NSC23766 a subject of interest in cancer research.[4][15]

-

Modulation of Cell Growth and Proliferation: Studies have shown that NSC23766 can inhibit cell proliferation and anchorage-independent growth in certain cancer cell lines.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of NSC23766.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for Rac1-GEF Interaction | ~50 µM | In vitro | [1] |

| Inhibition of PC-3 Cell Invasion | 85% | PC-3 (Prostate Cancer) | [4] |

| Reduction of secreted Aβ40 | IC50 of 48.94 µM | swAPP-HEK293 | [4] |

| Inhibition of Aβ42 release | 57.97% | swAPP-HEK293 | [4] |

| Repression of eNOS promoter activity | ~60% | Bovine Aortic ECs | [4] |

| Repression of eNOS promoter activity | 30-35% | bEND.3 | [4] |

| Experimental Condition | Observed Effect | Cell Line | Reference |

| 50 µM NSC23766 | Potent blockade of serum or PDGF-induced Rac1 activation and lamellipodia formation | NIH 3T3 | [4] |

| 100 µM NSC23766 | Lower than basal level of Rac1-GTP under PDGF stimulation | NIH 3T3 | [3] |

| 200 µM NSC23766 (48h) | Marked fragmentation of the actin cytoskeletal network | Cerebellar Granule Neurons | [10] |

| NSC23766 Treatment | Significant decrease in migration speed | shCtrl cells | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of NSC23766 on the cytoskeleton.

Rac1 Activation Assay (Pull-down Method)

This assay is used to specifically pull down the active, GTP-bound form of Rac1 from cell lysates.

-

Materials:

-

GST-PAK-PBD (p21-binding domain of PAK fused to GST) agarose beads

-

Lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 1 mM DTT, 5% glycerol, protease inhibitors)

-

Wash buffer (same as lysis buffer but with lower NP-40 concentration, e.g., 0.1%)

-

SDS-PAGE sample buffer

-

Anti-Rac1 antibody

-

-

Procedure:

-

Culture cells to the desired confluency and treat with NSC23766 or vehicle control for the specified time.

-

Lyse the cells on ice using ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate a portion of the supernatant with GST-PAK-PBD agarose beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with ice-cold wash buffer.

-

Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Rac1 antibody.

-

A sample of the total cell lysate should also be run to determine the total Rac1 levels.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of NSC23766 on the migratory capacity of cells.

-

Materials:

-

Cell culture plates or dishes

-

Pipette tips (p200 or p1000) or a specialized scratch tool

-

Microscope with a camera

-

Image analysis software

-

-

Procedure:

-

Plate cells in a culture dish and grow to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove dislodged cells.

-

Replace the medium with fresh medium containing NSC23766 at various concentrations or a vehicle control.

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours).

-

Quantify the rate of wound closure by measuring the area of the scratch at each time point using image analysis software.

-

Fluorescence Microscopy of the Actin Cytoskeleton

This method allows for the direct visualization of changes in the actin cytoskeleton organization following NSC23766 treatment.[16][17][18][19]

-

Materials:

-

Cells cultured on glass coverslips

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells grown on coverslips with NSC23766 or vehicle control.

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Wash the cells with PBS.

-

Incubate the cells with fluorescently labeled phalloidin in PBS for 20-30 minutes at room temperature in the dark.

-

(Optional) Counterstain the nuclei with DAPI.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the actin cytoskeleton using a fluorescence microscope and capture images.

-

Visualizations

Signaling Pathway Diagram

References

- 1. NSC 23766 | Rho GTPases | Tocris Bioscience [tocris.com]

- 2. NSC23766, a Known Inhibitor of Tiam1-Rac1 Signaling Module, Prevents the Onset of Type 1 Diabetes in the NOD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of the Actin Cytoskeleton via Rho GTPase Signalling in Dictyostelium and Mammalian Cells: A Parallel Slalom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]

- 9. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rac1 silencing, NSC23766 and EHT1864 reduce growth and actin organization of bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Polarized Fluorescence Microscopy to Study Cytoskeleton Assembly and Organization in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluorescence Proteins and Time-Lapse Imaging of the Cytoskeleton | Springer Nature Experiments [experiments.springernature.com]

- 18. moca.rwth-aachen.de [moca.rwth-aachen.de]

- 19. Live cell imaging of the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of NSC 23766 in DMSO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of NSC 23766, a selective inhibitor of Rac1-GEF interaction, when prepared in dimethyl sulfoxide (DMSO). The information herein is intended to support researchers and drug development professionals in the effective handling and application of this compound in a laboratory setting.

Core Concepts: Understanding this compound

This compound is a small molecule inhibitor that specifically targets the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as TrioN and Tiam1. By preventing the activation of Rac1, this compound interferes with a multitude of cellular processes regulated by this small GTPase, including cell motility, adhesion, and proliferation. Its targeted mechanism of action makes it a valuable tool in cancer research and other therapeutic areas where Rac1 signaling is implicated.

Solubility of this compound in DMSO

The solubility of a compound is a critical parameter for the preparation of stock solutions and ensuring accurate dosing in experimental assays. The solubility of this compound in DMSO has been reported by various suppliers, with some variability in the observed values. A summary of this data is presented in the table below.

| Supplier/Source | Reported Solubility in DMSO | Molar Concentration (approx.) | Notes |

| R&D Systems | Soluble to 100 mM | 100 mM | |

| Selleck Chemicals | 106 mg/mL | ~199.6 mM | Moisture-absorbing DMSO reduces solubility; fresh DMSO is recommended.[1] |

| InvivoChem | ~100 mg/mL | ~188.3 mM | |

| Cayman Chemical | 20 mg/mL | ~37.7 mM | |

| GlpBio | ≥ 26.55mg/mL | ≥ 50 mM | Warming the tube at 37°C and using an ultrasonic bath can aid in achieving higher solubility.[2] |

Note on Molecular Weight: The molecular weight of this compound as a trihydrochloride salt (C24H35N7·3HCl) is approximately 530.97 g/mol . This value is used for the conversion between mg/mL and molarity.

Experimental Protocol for Solubility Determination

While specific protocols from suppliers are not extensively detailed, a general methodology for determining the solubility of a small molecule like this compound in DMSO can be constructed. This protocol is based on standard laboratory practices.

Objective: To determine the saturation solubility of this compound in DMSO at ambient temperature.

Materials:

-

This compound trihydrochloride powder

-

Anhydrous, high-purity DMSO

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound powder into a vial.

-

Add a known volume of DMSO to the vial.

-

Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.

-

Place the vial on a rotator or shaker at room temperature for 24-48 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the supersaturated solution at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with a known volume of a suitable solvent (e.g., a mixture of DMSO and the mobile phase) to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same diluent.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted sample of the saturated solution.

-

Quantify the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original undissolved solution by multiplying the quantified concentration by the dilution factor. This value represents the solubility of this compound in DMSO.

-

Stability of this compound in DMSO

The stability of this compound is crucial for ensuring the reliability and reproducibility of experimental results.

Solid Form:

-

When stored as a solid powder at -20°C, this compound is reported to be stable for at least four years.

In DMSO Solution:

-

For short-term storage, solutions of this compound in DMSO can be kept at -20°C for up to one month.

-

For long-term storage, it is recommended to store aliquots at -80°C, which can maintain stability for up to six months.

-

It is advisable to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Experimental Protocol for Stability Assessment

A forced degradation study can be performed to assess the stability of this compound in DMSO under various stress conditions. This helps in identifying potential degradation products and establishing a stability-indicating analytical method.

Objective: To evaluate the stability of this compound in DMSO under stress conditions.

Materials:

-

Stock solution of this compound in DMSO (e.g., 10 mM)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

UV lamp

-

Heating block or oven

-

HPLC system as described for the solubility study

Procedure:

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl in DMSO.

-

Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH in DMSO.

-

Oxidation: Mix the this compound stock solution with an equal volume of 3% H2O2 in DMSO.

-

Thermal Stress: Incubate an aliquot of the this compound stock solution at an elevated temperature (e.g., 60°C).

-

Photolytic Stress: Expose an aliquot of the this compound stock solution to UV light.

-

Control: Keep an aliquot of the this compound stock solution at room temperature, protected from light.

-

-

Incubation:

-

Incubate all samples for a defined period (e.g., 24, 48, or 72 hours).

-

-

Sample Analysis:

-

At each time point, take an aliquot from each condition and neutralize the acidic and basic samples if necessary.

-

Analyze all samples by HPLC.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control sample.

-

Quantify the peak area of the parent this compound peak to determine the percentage of degradation.

-

Observe the appearance of any new peaks, which would indicate the formation of degradation products.

-

Signaling Pathway of this compound Action

This compound exerts its biological effects by inhibiting the activation of Rac1. The following diagram illustrates the canonical Rac1 signaling pathway and the point of inhibition by this compound.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound in DMSO. Adherence to the outlined storage and handling procedures is critical for maintaining the integrity of the compound and ensuring the validity of experimental outcomes. The provided experimental protocols offer a framework for in-house verification of solubility and stability, while the signaling pathway diagram contextualizes the mechanism of action of this compound. For the most accurate and batch-specific information, it is always recommended to consult the certificate of analysis provided by the supplier.

References

An In-depth Technical Guide to the Binding Site of NSC23766 on Rac1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular interactions between the small molecule inhibitor NSC23766 and the Rho family GTPase, Rac1. NSC23766 is a widely utilized research tool for studying Rac1-mediated signaling pathways and serves as a foundational compound for the development of more potent and specific Rac1 inhibitors. Understanding its precise binding site and mechanism of action is critical for interpreting experimental results and for the rational design of next-generation therapeutics targeting Rac1-driven pathologies, including cancer and inflammatory disorders.

Mechanism of Action

NSC23766 functions as a selective inhibitor of the interaction between Rac1 and its specific guanine nucleotide exchange factors (GEFs), such as Trio and Tiam1.[1] It competitively binds to a surface groove on Rac1 that is critical for GEF recognition and binding.[2][3] This inhibition prevents the exchange of GDP for GTP, thereby locking Rac1 in its inactive state and blocking downstream signaling cascades.[4] Notably, NSC23766 exhibits selectivity for Rac1 and does not significantly inhibit the activation of other closely related Rho GTPases like Cdc42 or RhoA at similar concentrations.[1][2][3]

Quantitative Data: Inhibition of Rac1 Activity

The inhibitory potency of NSC23766 on Rac1 activation has been quantified in various assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay Condition | Reference |

| IC50 | ~50 µM | Inhibition of Rac1 activation by TrioN or Tiam1 (cell-free assay) | [1][3] |

| IC50 | 48.94 µM | Reduction of secreted and intracellular Aβ40 in swAPP-HEK293 cells | [1] |

| IC50 | 95.0 µM | Inhibition of Rac1 in MDA-MB-435 cells | [5] |

The Binding Site of NSC23766 on Rac1

Computational modeling and site-directed mutagenesis studies have elucidated the specific binding pocket of NSC23766 on the surface of Rac1.[2][6] The inhibitor occupies a cleft formed by residues from the switch I and switch II regions, as well as other surrounding residues.[6][7][8] The tryptophan residue at position 56 (Trp56) is a critical determinant for the specificity of this interaction.[2][3]

Key amino acid residues on Rac1 identified as being part of the NSC23766 binding site include:

-

Lys5

-

Val7

-

Phe37

-

Asp38

-

Asn39

-

Trp56

-

Asp57

-

Thr58

-

Ala59

-

Tyr64

-

Leu67

-

Arg68

-

Leu70

-

Ser71

The interaction is primarily hydrophobic, with hydrogen bonds also contributing to the stability of the complex.[2][6] Specifically, the nitrogen atoms of NSC23766 are predicted to form hydrogen bonds with the backbone of Rac1 residues, and the pyrimidine ring of NSC23766 engages in a stacking interaction with the indole ring of Trp56.[2]

Signaling Pathway and Inhibition

The following diagram illustrates the canonical Rac1 signaling pathway and the point of inhibition by NSC23766.

Experimental Protocols

The characterization of the NSC23766-Rac1 interaction has been achieved through a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

This assay is used to measure the levels of active, GTP-bound Rac1 in cell lysates.

-

Principle: The p21-binding domain (PBD) of p21-activated kinase 1 (PAK1) specifically binds to the GTP-bound form of Rac1. A GST-tagged PBD of PAK1 immobilized on glutathione-agarose beads is used to "pull down" active Rac1 from cell lysates.

-

Protocol:

-

Cell Lysis: Cells are lysed in a buffer containing 20 mM Tris-HCl (pH 7.6), 100 mM NaCl, 10 mM MgCl2, 1% Nonidet P-40, 10% glycerol, and protease inhibitors.[1]

-

Lysate Clarification and Normalization: Lysates are clarified by centrifugation, and protein concentrations are normalized.[1]

-

Pull-Down: Cell lysates are incubated with Ni2+-agarose-immobilized His6-PAK1 PBD or GST-PAK1 PBD on glutathione-agarose beads for 30 minutes to 1 hour at 4°C with gentle agitation.[1][9]

-

Washing: The beads are washed multiple times with a wash buffer to remove non-specifically bound proteins.[1]

-

Elution and Western Blotting: The pulled-down proteins are eluted, separated by SDS-PAGE, and immunoblotted with an anti-Rac1 monoclonal antibody to detect the amount of active Rac1.[1][10]

-

This assay directly assesses the inhibitory effect of NSC23766 on the binding of Rac1 to its GEFs.

-

Principle: Recombinant, tagged versions of Rac1 and its GEF (e.g., TrioN) are incubated in the presence or absence of the inhibitor. The complex formation is detected by co-precipitation.

-

Protocol:

-

Incubation: Nucleotide-free GST-Rac1 (2 µg) is incubated with (His)6-tagged TrioN (0.5 µg) and glutathione-agarose beads.[6] This incubation is performed in the presence or absence of NSC23766 (e.g., at 1 mM).[3]

-

Incubation Time and Temperature: The mixture is incubated at 4°C for 30 minutes.[6]

-

Washing: The beads are washed to remove unbound proteins.

-

Detection: The proteins associated with the beads are resolved by SDS-PAGE and the presence of the (His)6-TrioN is detected by Western blotting with an anti-His antibody.[6]

-

This fluorescence-based assay measures the rate of guanine nucleotide exchange on Rac1, providing a quantitative measure of GEF activity and its inhibition.

-

Principle: Mant-labeled guanine nucleotides (mant-GDP or mant-GTP) exhibit increased fluorescence upon binding to proteins like Rac1. The GEF-catalyzed exchange of unlabeled nucleotide for the mant-labeled nucleotide results in a change in fluorescence that can be monitored over time.

-

Protocol:

-

Loading Rac1 with Mant-GDP: Rac1 is pre-loaded with mant-GDP.

-

Initiating the Reaction: The nucleotide exchange reaction is initiated by adding a GEF (e.g., TrioN) and a vast excess of unlabeled GTP in the presence of varying concentrations of NSC23766.

-

Fluorescence Measurement: The decrease in mant fluorescence is monitored over time using a fluorometer.

-

Data Analysis: The rate of nucleotide exchange is calculated from the fluorescence decay curve. The IC50 value for the inhibitor is determined by plotting the exchange rates against the inhibitor concentrations.

-

Experimental Workflow for Binding Site Identification

The workflow for identifying and validating the binding site of NSC23766 on Rac1 typically involves a combination of computational and experimental approaches.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pnas.org [pnas.org]

- 3. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are RAC1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Rac1 as a Target to Treat Dysfunctions and Cancer of the Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Computational Prediction of Hot Spots and Binding Site of Inhibitor NSC23766 on Rac1 Binding With Tiam1 [frontiersin.org]

- 8. Computational Prediction of Hot Spots and Binding Site of Inhibitor NSC23766 on Rac1 Binding With Tiam1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Effects of NSC 23766 at High Concentrations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

NSC 23766 is widely utilized as a specific inhibitor of the Rho family GTPase, Rac1. It functions by preventing the interaction between Rac1 and its specific guanine nucleotide exchange factors (GEFs), such as Trio and Tiam1, thereby inhibiting Rac1 activation.[1][2][3] While this compound has proven to be a valuable tool in elucidating the cellular functions of Rac1, a growing body of evidence highlights significant off-target effects, particularly at the high concentrations often used in preclinical studies. This guide provides a comprehensive overview of these off-target activities, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to aid researchers in the interpretation of their results and to inform the development of more specific Rac inhibitors.

Summary of Quantitative Data

The following tables summarize the reported on-target and off-target activities of this compound at various concentrations. It is crucial to consider these values when designing experiments and interpreting data to minimize the risk of misattributing observed effects solely to Rac1 inhibition.

Table 1: On-Target Activity of this compound

| Target | Assay Type | IC50 / Effective Concentration | Cell Type / System | Reference |

| Rac1-GEF Interaction (TrioN, Tiam1) | Cell-free | ~50 µM | [1][2] | |

| Rac1 Activation | Effector pull-down | Inhibition at 50-100 µM | NIH 3T3 cells | [3][4] |

| PC-3 Cell Invasion | Matrigel invasion assay | 85% inhibition at 25 µM | PC-3 cells | [1] |

| MDA-MB-468 & MDA-MB-231 Cell Viability | Cell viability assay | IC50 of ~10 µM | MDA-MB-468 & MDA-MB-231 cells | [1] |

| Secreted and Intracellular Aβ40 | IC50 of 48.94 µM | swAPP-HEK293 cells | [1] | |

| Aβ42 Release | 57.97% inhibition at 50 µM | swAPP-HEK293 cells | [1] | |

| eNOS Promoter Activity | 60% repression at 100 µM | Bovine aortic ECs | [1] | |

| Rac1 Activation in CGN c. 3560C > T HT-29 cells | Significant suppression at 100 µM | HT-29 cells | [5] | |

| Influenza Virus Replication | EC50 of ~22 µM | A549 cells | [6] |

Table 2: Off-Target Effects of this compound at High Concentrations

| Off-Target | Effect | Concentration | Cell Type / System | Reference |

| Muscarinic Acetylcholine Receptors (M1, M2, M3) | Competitive Antagonist | Similar range to Rac1 inhibition | HEK-293 cells, neonatal rat cardiac myocytes | [7] |

| NMDA Receptors | Antagonist; Attenuation of NMDAR-mediated currents | 100 µM | Mouse and rat neurons | [8][9] |

| CXCR4 | Agonist (internalization, cAMP assays); Antagonist (migration, calcium release) | Not specified | [10][11] | |

| Platelet Function (Rac1-independent) | Impaired agonist-induced activation | 100 µM | Rac1-deficient mouse platelets | [12][13] |

| p21-activated kinase (PAK) 1 and 2 | Direct effect on activation | 100 µM | Mouse platelets | [12][13] |

| Glycoprotein Ib-mediated signaling | Dramatic inhibition | 100 µM | Wild-type and Rac1-deficient platelets | [12] |

| CREB Signaling | Suppression (Rac1-independent) | 100 µM | Cortical neurons | [8] |

| Cell Viability and Apoptosis | Slightly reduced metabolic activity and enhanced apoptosis | 150-200 µM | A549 cells | [6] |

| Cell Proliferation | Marginal cytostatic effect | 100 µM | A549 cells | [6] |

| Cell Proliferation | Reduced | 150-200 µM | A549 cells | [6] |

Key Off-Target Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound, both on-target and off-target.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the on-target and off-target effects of this compound.

Effector Domain Pull-Down Assay for Rac1 Activation

This assay is used to specifically measure the amount of active, GTP-bound Rac1 in cell lysates.

-

Cell Treatment: NIH 3T3 cells are grown to approximately 80% confluency in the presence of 10% serum. The cells are then treated with varying concentrations of this compound for 12 hours.[3]

-

Lysis: Cells are lysed in a suitable buffer containing protease inhibitors.

-

Pull-Down: Cell lysates are incubated with a GST-fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac1 and Cdc42. The GST-PBD is immobilized on glutathione-agarose beads.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Detection: The bound proteins are eluted and subjected to SDS-PAGE, followed by Western blotting using an antibody specific for Rac1. The amount of pulled-down Rac1-GTP is then quantified and compared to the total Rac1 in the cell lysate.

Platelet Function Assays

These assays are employed to evaluate the impact of this compound on various aspects of platelet activation and function.

-

Flow Cytometric Analysis: Used to assess cellular activation markers on the surface of platelets. Mouse wild-type and Rac1-deficient platelets are treated with this compound (e.g., 100 µM) and then stimulated with agonists. The expression of activation markers is then quantified by flow cytometry.[12]

-

Aggregometry: Measures the extent of platelet aggregation in response to various agonists. Platelet-rich plasma is treated with this compound before the addition of an agonist, and the change in light transmission, which correlates with aggregation, is monitored over time.[12]

-

Platelet Spreading Assay: Platelets are allowed to adhere to and spread on a surface coated with an agonist or extracellular matrix protein. The morphology of the spread platelets is then visualized and quantified using differential interference contrast microscopy.[12]

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration, a key second messenger in many signaling pathways.

-

Cell Loading: HEK-293 cells expressing M1, M2, or M3 muscarinic acetylcholine receptors are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: The cells are stimulated with the muscarinic agonist carbachol in the presence or absence of various concentrations of this compound.

-

Measurement: The fluorescence intensity is measured over time using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates a rise in intracellular calcium levels. A rightward shift in the carbachol concentration-response curve in the presence of this compound is indicative of competitive antagonism.[7]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the effect of this compound on NMDA receptor-mediated currents in neurons.

-

Preparation: Whole-cell patch-clamp recordings are obtained from cultured cortical neurons or neurons in brain slices.

-

Application: NMDA is applied to the neuron to evoke a current mediated by NMDA receptors.

-

Inhibitor Perfusion: this compound is perfused onto the neuron, and the NMDA-evoked current is measured again.

-

Analysis: A reduction in the amplitude of the NMDA-evoked current in the presence of this compound indicates a direct inhibitory effect on NMDA receptors.[8]

Experimental Workflow for Investigating Off-Target Effects

The following diagram outlines a logical workflow for researchers to investigate and control for potential off-target effects of this compound in their experimental systems.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Rho GTPases | Tocris Bioscience [tocris.com]

- 3. pnas.org [pnas.org]

- 4. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Rac1 Inhibitor NSC23766 Exerts Anti-Influenza Virus Properties by Affecting the Viral Polymerase Complex Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NSC23766, a widely used inhibitor of Rac1 activation, additionally acts as a competitive antagonist at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Rac1 Inhibitor NSC23766 Suppresses CREB Signaling by Targeting NMDA Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Rac1 inhibitor NSC23766 suppresses CREB signaling by targeting NMDA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Rac1 plays a role in CXCL12 but not CCL3-induced chemotaxis and Rac1 GEF inhibitor NSC23766 has off target effects on CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

NSC 23766: A Technical Guide for Neuroscience Research

An In-depth Examination of a Widely Used Rac1 Inhibitor and its Complex Neuronal Effects

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the initial reports and foundational neuroscience research on NSC 23766. While widely recognized as a selective inhibitor of the Ras-related C3 botulinum toxin substrate 1 (Rac1), a key regulator of cytoskeletal dynamics, synaptic plasticity, and memory formation, emerging evidence reveals a more complex pharmacological profile, including significant off-target effects that warrant careful consideration in experimental design and data interpretation.

Core Mechanism of Action and Off-Target Effects

This compound was initially characterized as a selective inhibitor of the interaction between Rac1 and its specific guanine nucleotide exchange factors (GEFs), such as Trio and Tiam1, with an IC50 value of approximately 50 μM.[1] This inhibition is achieved by this compound binding to a surface groove on Rac1 that is critical for GEF interaction, thereby preventing Rac1 activation without affecting the closely related Rho GTPases, Cdc42 or RhoA.[1]

However, a growing body of research highlights a significant off-target effect of this compound as a novel N-methyl-D-aspartate (NMDA) receptor antagonist.[2][3][4][5] Studies have demonstrated that this compound can directly inhibit NMDA receptor-mediated currents in a Rac1-independent manner.[2][3][4][5] This finding is critical for interpreting studies where this compound is used to probe Rac1 function in neuronal processes modulated by NMDA receptors, such as synaptic plasticity and excitotoxicity. Additionally, some reports indicate that this compound can act as a competitive antagonist at muscarinic acetylcholine receptors.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial neuroscience research on this compound.

Table 1: Effects on Dendritic Spine Morphology

| Parameter | Condition | Treatment | Result | Reference |

| Total Spine Density | Spinal Cord Injury (SCI) | NSC23766 | Reduced SCI-induced increase | [7] |

| Spine Head Diameter | Spinal Cord Injury (SCI) | NSC23766 | Reduced SCI-induced increase | [7] |

| Mushroom Spine Density | Spinal Cord Injury (SCI) | NSC23766 | Decreased compared to SCI animals | [7] |

| Dendritic Protrusion Number | IP3K-A Overexpression | NSC23766 (10 µM or 30 µM) | Significantly inhibited increase | [8] |

Table 2: Effects on Synaptic Plasticity and Neuronal Signaling

| Process | Preparation | Treatment | Effect | Reference |

| Basal CREB Phosphorylation (pCREB) | Rat Cortical Neurons | NSC23766 (100 µM) | Decreased | [2] |

| NMDA-induced pCREB Changes | Rat Cortical Neurons | NSC23766 | Antagonized | [2] |

| NMDA Receptor-mediated EPSCs | CA1 Pyramidal Neurons | NSC23766 (100 µM) | Significantly reduced | [5] |

| NMDA Receptor-dependent LTP | Mouse Hippocampal Slices | NSC23766 | Impaired induction, no effect on maintenance | [9] |

| mGluR-dependent LTD | Mouse Hippocampal Slices | NSC23766 (30 µM) | Altered but not abolished | [9] |

| Rac1 Activity in APP mice | Hippocampal Lysates | Dominant-Negative Rac1 | Significantly reduced | [10][11] |

Key Experimental Protocols

This section details the methodologies employed in seminal studies on this compound.

In Vitro Inhibition of Rac1 Activation

-

Assay: Cell-free assay measuring the inhibition of Rac1 activation by its GEFs, Trio or Tiam1.

-

Compound: this compound

-

Concentration: IC50 of ~50 μM.

-

Procedure: The assay typically involves purified Rac1, a specific GEF, and a method to detect GTP-bound (active) Rac1, such as a G-LISA activation assay. The ability of this compound to prevent the GEF-mediated loading of GTP onto Rac1 is quantified.[1][12]

Neuronal Cell Culture and Treatment

-

Cell Type: Primary rat cortical neurons.

-

Culture Conditions: Neurons are cultured for a specified period (e.g., 2 weeks).

-

Treatment: this compound is applied to the culture medium at various concentrations (e.g., 10-100 μM) for defined durations (e.g., 30 minutes) to assess its effects on basal or stimulated signaling pathways.[2][13]

Electrophysiological Recordings in Hippocampal Slices

-

Preparation: Acute hippocampal slices from mice (e.g., 8-12 weeks old).

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded in the CA1 stratum radiatum following stimulation of the Schaffer collateral pathway.

-

Plasticity Induction:

-

Long-Term Potentiation (LTP): Induced by high-frequency stimulation (HFS) or theta-burst stimulation (TBS).

-

Long-Term Depression (LTD): Induced by application of DHPG (100 µM).

-

-

Drug Application: this compound (e.g., 30 µM) is perfused onto the slices before, during, or after the induction of plasticity to determine its effect on induction and maintenance phases.[9]

In Vivo Administration and Behavioral Testing

-

Animal Model: Male Sprague Dawley rats for ischemic stroke models or various mouse models for memory and pain studies.

-

Administration: Intraperitoneal (i.p.) injection of this compound at doses ranging from 1 to 5 mg/kg.[1][14] For targeted brain region effects, bilateral micro-infusions (e.g., 150 ng/0.5 μl/side) into specific areas like the ventral tegmental area (VTA) are performed.[15]

-

Behavioral Assays:

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving Rac1 that are modulated by this compound, as well as a typical experimental workflow for studying its effects on synaptic plasticity.

Caption: Canonical Rac1 signaling pathway and the inhibitory action of this compound.

Caption: Off-target effect of this compound on the NMDA receptor-CREB signaling pathway.

Caption: Experimental workflow for investigating the effect of this compound on LTP.

Conclusion and Future Directions